2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
Description
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is an organic compound with a complex structure that includes a benzoxazole ring and a propanamide group
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17(21)19-13-8-9-16-15(10-13)20-18(22-16)14-7-5-4-6-12(14)3/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPATQQKUNUTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring followed by the introduction of the propanamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity. For example, the use of boron reagents in Suzuki–Miyaura coupling reactions can be employed to introduce the necessary substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and propanamide analogs. Examples are:
- 2-chloro-N-(2-methylphenyl)propanamide
- 2,2-dimethyl-N-(3-methylphenyl)propanamide
Uniqueness
What sets 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.35 g/mol
- CAS Number : 428451-91-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a similar structure often exhibit:
- Antitumor Activity : Compounds containing benzoxazole moieties have shown significant cytotoxic effects against various cancer cell lines. The presence of the methyl group enhances their activity by increasing lipophilicity and improving cell membrane penetration .
- Anticonvulsant Properties : Some derivatives of benzoxazole have demonstrated anticonvulsant effects, possibly through modulation of neurotransmitter systems or ion channels involved in neuronal excitability .
Antitumor Activity
Recent studies have highlighted the potential of benzoxazole derivatives in cancer treatment. For instance, compounds similar to this compound were tested for their cytotoxic effects on human glioblastoma and melanoma cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | <10 | Induction of apoptosis |
| Compound B | WM793 (Melanoma) | <15 | Inhibition of cell cycle progression |
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of related compounds, it was found that certain structural modifications could enhance efficacy. The compound exhibited protection in seizure models, indicating potential for further development as an anticonvulsant agent .
Case Studies
- Anticancer Efficacy : A study published in MDPI assessed the anticancer properties of various benzoxazole derivatives. The findings suggested that structural features significantly influenced their activity against different cancer types. Notably, compounds with electron-donating groups showed enhanced potency against tumor cells .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of benzoxazole derivatives in models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting a promising avenue for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
